molecular formula C19H21ClN2O4 B3566522 2-(4-CHLOROPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE

2-(4-CHLOROPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE

Cat. No.: B3566522
M. Wt: 376.8 g/mol
InChI Key: IADOAZIHFBACLL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-2-methyl-1-propanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a furylcarbonyl group, and a piperazino moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-2-methyl-1-propanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorophenol with epichlorohydrin to form 4-chlorophenoxypropanol. This intermediate is then reacted with 2-furylcarbonyl chloride in the presence of a base to form the corresponding ester. Finally, the ester is reacted with piperazine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-2-methyl-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-2-methyl-1-propanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-2-methyl-1-propanone involves its interaction with specific molecular targets. The compound is known to increase membrane permeability in fungal cells, leading to cell death. This is achieved through the disruption of membrane integrity, which is facilitated by the compound’s amphiphilic nature. The molecular pathways involved include the inhibition of key enzymes and the induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to disrupt cell membranes and its diverse chemical reactivity make it a valuable compound for various scientific investigations .

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-19(2,26-15-7-5-14(20)6-8-15)18(24)22-11-9-21(10-12-22)17(23)16-4-3-13-25-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADOAZIHFBACLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679200
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-CHLOROPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE
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2-(4-CHLOROPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE
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2-(4-CHLOROPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE
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2-(4-CHLOROPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE
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2-(4-CHLOROPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE
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2-(4-CHLOROPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-METHYL-1-PROPANONE

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